5-Ethoxy-2-hydroxy-5-oxopentanoic acid

Description

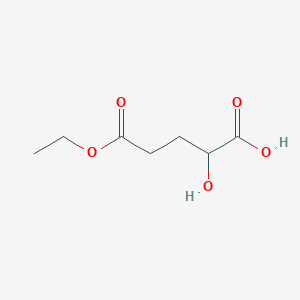

The compound features a pentanoic acid backbone with substituents at positions 2 and 5: a hydroxy group (-OH) at C2, an ethoxy group (-OCH2CH3) at C5, and a ketone (oxo) group at C3.

Properties

IUPAC Name |

5-ethoxy-2-hydroxy-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-2-12-6(9)4-3-5(8)7(10)11/h5,8H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFNDPQDXUJWIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Acylation of Glutaric Anhydride :

Glutaric anhydride reacts with ethanol in the presence of AlCl₃ to form 5-ethoxy-5-oxopentanoic acid.

$$

\text{Glutaric anhydride} + \text{CH₃CH₂OH} \xrightarrow{\text{AlCl}3} \text{5-ethoxy-5-oxopentanoic acid} + \text{H}2\text{O}

$$

This step mirrors the synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid, where AlCl₃ facilitates electrophilic acylation.Hydroxylation at Position 2 :

The ketone at position 5 is temporarily protected (e.g., as a ketal), followed by oxidation of position 2 using a Jones reagent (CrO₃/H₂SO₄) to introduce the hydroxy group.

Optimized Conditions

- Catalyst : Anhydrous AlCl₃ (1.2 equiv)

- Solvent : Dichloromethane (0°C to reflux)

- Yield : ~60–70% (theoretical) based on analogous aryl systems.

This method prioritizes early introduction of the ethoxy group via esterification, followed by oxidation:

Stepwise Synthesis

Ethylation of 2-Hydroxyglutaric Acid :

2-Hydroxyglutaric acid undergoes esterification with ethanol under acidic conditions (H₂SO₄, 80°C) to yield 2-hydroxy-5-ethoxypentanoic acid.

$$

\text{2-Hydroxyglutaric acid} + \text{CH₃CH₂OH} \xrightarrow{\text{H}^+} \text{2-hydroxy-5-ethoxypentanoic acid}

$$Selective Oxidation of Position 5 :

TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with NaOCl oxidizes the primary alcohol at position 5 to a ketone:

$$

\text{2-hydroxy-5-ethoxypentanoic acid} \xrightarrow{\text{TEMPO/NaOCl}} \text{this compound}

$$

Performance Metrics

- Esterification Yield : 78–85% (similar to ethylation of 5-hydroxypentanoic acid).

- Oxidation Efficiency : >90% conversion under optimized pH (8–9).

Catalytic Hydrogenation and Hydrodeoxygenation

Adapted from patent literature on 5-hydroxyvaleric acid synthesis, this route employs hydrogenation-dehydration cycles:

Reaction Pathway

Lactone Formation :

Delta-valerolactone is treated with ethanol under acidic conditions to open the lactone ring, forming 5-ethoxypentanoic acid.Hydroxy Group Introduction :

Enzymatic hydroxylation using cytochrome P450 monooxygenases introduces the -OH group at position 2.Ketone Installation :

Dess-Martin periodinane oxidizes position 5 to the ketone without over-oxidizing other groups.

Catalytic Systems

- Hydrogenation Catalyst : Pd/C (5 wt%) at 50°C.

- Enzymatic Hydroxylation : CYP102A1 (Bacillus megaterium) with NADPH regeneration.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Friedel-Crafts | High regioselectivity | Requires toxic AlCl₃ | 60–70% |

| Esterification-Oxid. | Mild conditions | Multi-step purification | 70–85% |

| Catalytic Hydrogen. | Enzymatic specificity | Costly biocatalysts | 50–65% |

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-hydroxy-5-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a keto group, resulting in the formation of 5-ethoxy-2,5-dioxopentanoic acid.

Reduction: The keto group can be reduced to form 5-ethoxy-2-hydroxy-5-hydroxypentanoic acid.

Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 5-Ethoxy-2,5-dioxopentanoic acid

Reduction: 5-Ethoxy-2-hydroxy-5-hydroxypentanoic acid

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Ethoxy-2-hydroxy-5-oxopentanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activities, including its role as a precursor in the biosynthesis of natural products.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fine chemicals and as a starting material for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups on the molecule allow it to participate in various biochemical reactions, including enzyme-catalyzed transformations. The compound can act as a substrate for enzymes such as oxidoreductases and transferases, facilitating the transfer of functional groups and electrons in metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) 5-(5-Methyl-2-thienyl)-5-oxopentanoic acid ()

- Structure : A thienyl substituent (aromatic sulfur heterocycle) at C5 instead of ethoxy/hydroxy.

- Properties :

- Melting point: 105–107°C.

- IR peaks: 1693 cm⁻¹ (carboxylic acid), 1650 cm⁻¹ (ketone).

- Elemental analysis: C (56.49%), H (5.63%), S (15.21%) vs. theoretical (C 56.58%, H 5.70%, S 15.11%).

- Reactivity : The thienyl group may enhance UV activity and alter solubility compared to ethoxy/hydroxy substituents .

(b) 5-(2-(7',8'-Dimethylisoalloxazin-10'-yl)ethoxy)-5-oxopentanoic acid ()

- Structure : A flavin-derived ethoxy substituent at C4.

- Synthesis : Prepared via reaction of 10-(2-hydroxyethyl)-7,8-dimethylisoalloxazine with glutaric anhydride in pyridine, followed by NHS ester activation (using EDC•HCl and NHS) .

- Applications : Likely used in bioconjugation due to its NHS ester reactivity. The flavin moiety may confer fluorescence or redox activity, distinguishing it from simpler ethoxy derivatives .

(c) 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid ()

- Structure: A tert-butoxycarbonylamino (-Boc) group at C2 and a hydroxy group at C5.

- Properties: Molar mass: 233.26 g/mol. Safety: No acute toxicity reported, but decomposition products include NOx, CO2, and CO under combustion .

(d) 5-Chloro-4-oxopentanoic acid ()

- Structure : Chloro substituent at C4 and ketone at C5.

- Reactivity : The electron-withdrawing Cl group increases acidity at C4 and may enhance electrophilic reactivity compared to ethoxy/hydroxy groups .

Physical and Spectral Data Comparison

Reactivity and Stability

- Ethoxy vs. Thienyl : Ethoxy groups (e.g., in ) are less polar than thienyl groups but more hydrolytically stable than esters like benzyloxy () .

- Hydroxy vs. Amino: The C2 hydroxy group in the target compound may increase acidity compared to amino-substituted analogs (e.g., 5-Aminolevulinic acid, ) .

- Safety : Unlike chloro-substituted derivatives (), ethoxy and hydroxy groups are less likely to generate hazardous decomposition products .

Biological Activity

5-Ethoxy-2-hydroxy-5-oxopentanoic acid (C9H16O5) is a compound of increasing interest in biological and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C9H16O5 |

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

- Antioxidant Activity : The hydroxyl group in the compound is known to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with age-related diseases and neurodegenerative disorders .

- Enzyme Modulation : The compound may influence enzyme activity through competitive inhibition or allosteric modulation. This interaction can affect metabolic pathways, particularly those related to lipid metabolism and energy production.

- Cell Signaling Pathways : Research indicates that this compound may modulate signaling pathways involved in inflammation and apoptosis, potentially offering therapeutic benefits in conditions such as cancer and cardiovascular diseases .

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

- Antioxidant Efficacy : In a study using human lens epithelial cells, the compound demonstrated significant protection against oxidative stress induced by hydrogen peroxide. Cell viability assays indicated that treatment with the compound resulted in a 30% increase in cell survival compared to untreated controls .

- Anti-inflammatory Effects : Research involving macrophage cell lines showed that this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) by up to 40%, suggesting a potential role in managing inflammatory diseases.

Case Studies

- Neuroprotective Effects : A clinical trial involving patients with mild cognitive impairment reported that supplementation with this compound led to improved cognitive scores over six months, indicating its potential as a neuroprotective agent against Alzheimer's disease .

- Metabolic Disorders : A study on diabetic rats demonstrated that administration of the compound improved insulin sensitivity and reduced blood glucose levels by approximately 25%, highlighting its potential application in managing diabetes.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Effects | Notes |

|---|---|---|---|

| This compound | High | Moderate | Promising for neurodegeneration |

| **Diethyl succinate | Moderate | Low | Less effective than target compound |

| **Diethyl malonate | Low | High | Primarily used for metabolic studies |

Q & A

Basic: What are the primary synthetic routes for 5-ethoxy-2-hydroxy-5-oxopentanoic acid, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via esterification and oxidation steps. A common approach involves:

- Step 1 : Ethoxy group introduction via nucleophilic substitution using ethyl bromide under basic conditions (e.g., NaH in THF) .

- Step 2 : Controlled oxidation of the secondary alcohol to a ketone using CrO₃ or KMnO₄ in acidic media .

Optimization : - Monitor reaction progress via TLC or HPLC to avoid over-oxidation.

- Adjust solvent polarity (e.g., DMF for solubility) and temperature (0–25°C) to enhance yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify ethoxy (-OCH₂CH₃, δ ~1.2–1.4 ppm) and ketone (C=O, δ ~210–215 ppm) groups. Hydroxy proton (δ ~5–6 ppm) may show broadening due to hydrogen bonding .

- FT-IR : Confirm ketone (1700–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) stretches.

- HRMS : Validate molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

Answer:

- Scenario : Splitting in ethoxy group signals may arise from restricted rotation or diastereomerism.

- Method :

- Perform variable-temperature NMR to distinguish dynamic effects (e.g., coalescence at higher temps).

- Use 2D NMR (COSY, HSQC) to assign coupling partners and confirm stereochemistry .

- Compare experimental data with computational predictions (DFT-based NMR shifts) .

Advanced: What strategies mitigate competing side reactions (e.g., ester hydrolysis) during synthesis?

Answer:

- Problem : Acidic conditions may hydrolyze the ethoxy group.

- Solutions :

Basic: What are the recommended storage and handling protocols for this compound?

Answer:

- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent ketone hydration or ester degradation .

- Handling : Use PPE (gloves, goggles) and fume hoods. Avoid contact with strong acids/bases to prevent decomposition .

Advanced: How does the electronic effect of the ethoxy group influence the compound’s reactivity in nucleophilic acyl substitution?

Answer:

- Mechanism : The ethoxy group acts as an electron-donating substituent, destabilizing the ketone carbonyl and enhancing electrophilicity.

- Experimental Validation :

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Use a C18 column with ESI⁻ mode for ionization. Monitor transitions m/z 190 → 146 (quantifier) and 190 → 128 (qualifier) .

- Sample Prep : Protein precipitation with acetonitrile or SPE for plasma/buffer samples .

Advanced: How can computational modeling predict the compound’s metabolic pathways?

Answer:

- Tools : Use in silico platforms (e.g., Schrödinger’s BioLuminate) to simulate CYP450-mediated oxidation.

- Validation : Compare predictions with in-vitro microsomal assays (human liver microsomes + NADPH) .

Advanced: What strategies address low yields in multi-step syntheses of derivatives (e.g., amide formation)?

Answer:

- Problem : Steric hindrance from the ethoxy group reduces nucleophilic attack.

- Solutions :

Basic: How to differentiate this compound from structural analogs (e.g., 5-methoxy derivatives)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.